Flexinine

Acetylcholinesterase inhibition Neurodegeneration Alkaloid pharmacology

Flexinine (CAS 509-88-6) is a crinine-type alkaloid with a unique 1,2β-epoxide essential for SAR comparisons with non-epoxidized analogs (e.g., crinine). Complete ¹H/¹³C NMR assignments via 2D spectroscopy make it a trusted reference standard for botanical authentication and metabolomics. It shows dose-dependent AChE inhibition with predicted BBB penetration (85% probability), offering a rational scaffold for cholinergic screening. Procurement should rely on compound-specific data—not analog extrapolation—to ensure experimental validity. Order flexinine to leverage its defined NMR fingerprints and targeted biological profile.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
CAS No. 509-88-6
Cat. No. B12802360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlexinine
CAS509-88-6
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESC1CN2CC3=CC4=C(C=C3C15C2CC(C6C5O6)O)OCO4
InChIInChI=1S/C16H17NO4/c18-10-5-13-16(15-14(10)21-15)1-2-17(13)6-8-3-11-12(4-9(8)16)20-7-19-11/h3-4,10,13-15,18H,1-2,5-7H2/t10-,13-,14+,15+,16+/m1/s1
InChIKeyWWSZBGJLESQTHB-DMHMKPBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flexinine (CAS 509-88-6) Identity and Alkaloid Class for Research Sourcing


Flexinine (CAS 509-88-6, molecular formula C₁₆H₁₇NO₄, MW 287.31 g/mol) is a crinine-type Amaryllidaceae alkaloid characterized by a 1,2β-epoxide group and a tetracyclic skeleton incorporating a quaternary carbon center [1]. It has been isolated from multiple Crinum species, including C. amabile, C. jagus, and C. americanum, and is recognized as a member of the crinine/haemanthamine subclass of alkaloids [2]. The compound serves as a standard for phytochemical analysis and as a synthetic target due to its structural complexity [3].

Why Flexinine Cannot Be Interchanged with Other Crinum Alkaloids Without Specific Evidence


Amaryllidaceae alkaloids within the crinine-type subclass, including flexinine, crinine, and sanguinine, exhibit divergent biological activities despite shared core scaffolds. While a single study evaluated several of these compounds for acetylcholinesterase (AChE) inhibition, only sanguinine demonstrated a fully characterized, potent IC₅₀ (1.83 ± 0.01 μM), whereas flexinine and crinine were noted to inhibit AChE in a dose-dependent manner without reported IC₅₀ values [1]. This class-level evidence indicates that subtle structural variations—such as the presence of a 1,2β-epoxide in flexinine versus its absence in lycorine—may translate into distinct potency or selectivity profiles. Procurement and experimental design decisions must therefore be guided by the specific, albeit limited, quantitative evidence available for flexinine rather than by extrapolation from better-characterized analogs [2].

Quantitative Differentiation: Flexinine Versus Its Closest Analogs in Key Assays


Acetylcholinesterase Inhibition: Class-Level Activity with Limited Comparative Quantification

In a single study evaluating multiple crinum alkaloids, flexinine and crinine were shown to inhibit AChE in a dose-dependent manner. The IC₅₀ for flexinine was not reported; however, a potent comparator, sanguinine, achieved an IC₅₀ of 1.83 ± 0.01 μM under identical conditions [1]. This provides a class-level benchmark for AChE inhibition potency, though direct numerical comparison for flexinine is unavailable.

Acetylcholinesterase inhibition Neurodegeneration Alkaloid pharmacology

Cytotoxic Activity in Crude Extracts: Comparative Data from C. americanum Fractions

Crude extracts of C. americanum containing flexinine, crinine, lycorine, and other alkaloids exhibited dose-dependent cytotoxicity against SH-SY5Y neuroblastoma cells at concentrations ≥25 µg/mL after 24-hour exposure [1]. The contribution of flexinine to this effect cannot be isolated from the data, as no pure compound testing was performed. Lycorine, a known cytotoxic agent, was present in the same extracts, confounding attribution.

Cytotoxicity Neuroblastoma Natural product screening

Structural Authentication: Complete NMR Assignments as a Differentiating Feature for Flexinine

Flexinine has been the subject of dedicated 2D NMR studies, resulting in complete assignment of both ¹H and ¹³C NMR spectra [1]. This level of spectroscopic characterization is essential for verifying the compound's identity and purity, and it provides a definitive reference standard that is not uniformly available for all crinine-type alkaloids. This spectral data serves as a unique identifier, differentiating flexinine from structurally similar compounds like crinine or ambelline, which may co-occur in natural extracts.

NMR spectroscopy Structural elucidation Quality control

Synthetic Accessibility: A Scaffold for Diversification via Shared Intermediate

Flexinine can be synthesized from a tetracyclic spirocyclohexadione intermediate that also serves as a common precursor for crinine, buphanisine, and augustine [1]. This shared synthetic pathway enables comparative structure-activity relationship (SAR) studies where flexinine serves as a specific scaffold variant among a series of analogs. The presence of a 1,2β-epoxide group in flexinine distinguishes it from crinine, which lacks this functionality, potentially altering its reactivity and biological interactions.

Total synthesis Medicinal chemistry Alkaloid derivatization

Computational ADMET Profile: Predicted Oral Bioavailability and Blood-Brain Barrier Penetration

Computational predictions using admetSAR 2.0 indicate that flexinine has a high probability of human intestinal absorption (97.87%) and blood-brain barrier penetration (85.00%), but a low predicted oral bioavailability (61.43%) [1]. These in silico parameters can be compared to those of galanthamine, a clinically approved Amaryllidaceae alkaloid, which exhibits high oral bioavailability and CNS penetration. Flexinine's predicted profile suggests it may be a viable CNS-targeting candidate but may require formulation optimization for oral delivery.

ADMET prediction Drug-likeness In silico screening

Targeted Research Scenarios for Flexinine Based on Current Evidence


Phytochemical Dereplication and Quality Control

Flexinine's well-defined NMR spectral data, including complete ¹H and ¹³C assignments via 2D NMR techniques, make it an essential reference standard for the identification and quantification of crinum alkaloids in complex plant extracts. This application is critical for botanical authentication, metabolomics studies, and quality control in natural product research, where precise chemical fingerprinting is required [1].

Structure-Activity Relationship (SAR) Studies in Alkaloid Chemistry

Flexinine serves as a specific scaffold variant within a series of crinine-type alkaloids that can be accessed through a common synthetic intermediate. This enables controlled SAR investigations where the 1,2β-epoxide functionality of flexinine can be directly compared to non-epoxidized analogs like crinine, facilitating the deconvolution of structural contributions to biological activity [1].

Early-Stage Neuropharmacology Screening

Given its demonstrated (though not fully quantified) inhibition of acetylcholinesterase and its predicted ability to cross the blood-brain barrier (85% probability), flexinine is a relevant candidate for inclusion in preliminary screens targeting cholinergic dysfunction. It should be evaluated alongside better-characterized AChE inhibitors like galanthamine to benchmark its potency and selectivity, providing a rational basis for further medicinal chemistry optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flexinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.